molecular formula C16H20N4O3 B14957751 N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide

Cat. No.: B14957751
M. Wt: 316.35 g/mol
InChI Key: PSZJYDCRZVKNMX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide is a synthetic organic compound that belongs to the class of amides It features a benzyl group substituted with methoxy groups at the 3 and 4 positions, a pyrimidinylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate amine to form the benzyl intermediate.

    Amidation Reaction: The benzyl intermediate is then reacted with 3-(2-pyrimidinylamino)propanoic acid under amidation conditions to form the final product.

Common reagents and conditions used in these reactions include:

  • Solvents like dichloromethane or ethanol
  • Catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC)
  • Reaction temperatures ranging from room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-)

Major Products Formed

  • Oxidation products: Aldehydes, carboxylic acids
  • Reduction products: Amines
  • Substitution products: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(2-pyridinylamino)propanamide
  • N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)butanamide

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C16H20N4O3/c1-22-13-5-4-12(10-14(13)23-2)11-20-15(21)6-9-19-16-17-7-3-8-18-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,20,21)(H,17,18,19)

InChI Key

PSZJYDCRZVKNMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCNC2=NC=CC=N2)OC

Origin of Product

United States

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